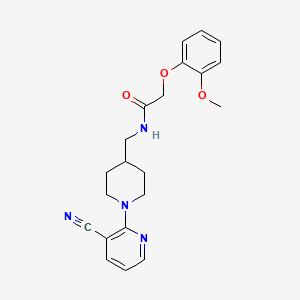

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a piperidine scaffold substituted with a 3-cyanopyridinyl group and a methyl linker to a phenoxyacetamide moiety. The 2-methoxyphenoxy fragment may enhance solubility and influence pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-18-6-2-3-7-19(18)28-15-20(26)24-14-16-8-11-25(12-9-16)21-17(13-22)5-4-10-23-21/h2-7,10,16H,8-9,11-12,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZFSWOLSKSYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyanopyridine Group: The cyanopyridine group can be introduced via a nucleophilic substitution reaction.

Attachment of the Methoxyphenoxy Group: This step involves the reaction of a phenol derivative with a suitable acylating agent.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Acetamide Backbones

Several compounds share structural motifs with the target molecule, differing in substituents and pharmacological profiles:

Notes:

- The target compound’s 3-cyanopyridinyl group distinguishes it from analogues with bulkier aromatic systems (e.g., pyrido[2,3-d]pyrimidinyl in ), likely reducing steric hindrance for receptor binding.

- Compared to halogenated derivatives (e.g., 2-chloroacetamide in ), the target’s 2-methoxyphenoxy group may improve water solubility while maintaining moderate logP values.

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that includes a piperidine ring, a cyano-substituted pyridine, and a methoxyphenoxy group. The biological implications of this compound are significant, particularly in the context of inflammatory diseases and immune modulation.

The molecular formula of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is , with a molecular weight of approximately 392.44 g/mol. Its structure is conducive to interactions with various biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄N₄O₃ |

| Molecular Weight | 392.44 g/mol |

| CAS Number | 2034238-24-7 |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been identified as an allosteric modulator of the chemokine receptor CXCR3. This receptor plays a critical role in mediating immune responses and inflammation by regulating the trafficking of immune cells. The modulation of CXCR3 can influence various signaling pathways associated with inflammatory diseases, suggesting that this compound may be useful in treating conditions characterized by excessive inflammation or autoimmune responses.

In Vitro Studies

In vitro studies have demonstrated that N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibits significant inhibitory activity against CXCR3-mediated signaling pathways. For instance, it has been shown to reduce the migration of T cells in response to CXCR3 ligands, indicating its potential utility in managing autoimmune conditions.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of rheumatoid arthritis. The administration of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide resulted in decreased joint inflammation and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide indicates favorable absorption characteristics with potential for oral bioavailability. Studies suggest that the compound is metabolized primarily through hepatic pathways, with significant excretion occurring via renal routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.